3-phenyl-N-(pyridin-4-yl)butanamide
Overview
Description
3-phenyl-N-(pyridin-4-yl)butanamide is an organic compound belonging to the class of phenylacetamides. These compounds are characterized by the presence of a phenyl group attached to an acetamide moiety. The compound has a molecular formula of C15H16N2O and a molecular weight of 240.30 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(pyridin-4-yl)butanamide typically involves the reaction of 3-phenylbutanoic acid with pyridin-4-ylamine. The reaction is carried out under specific conditions to ensure the formation of the desired amide bond. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques. These methods allow for the efficient and scalable synthesis of the compound by optimizing reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(pyridin-4-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
3-phenyl-N-(pyridin-4-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-phenyl-N-(pyridin-4-yl)butanamide involves its interaction with specific molecular targets. One known target is lanosterol 14-alpha demethylase, an enzyme critical for ergosterol biosynthesis in fungi. The compound inhibits this enzyme, leading to the disruption of cell membrane synthesis and ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)benzamide: Similar structure but with a benzamide moiety instead of a butanamide.
4-nitro-N-(pyridin-4-yl)benzamide: Contains a nitro group, which alters its chemical properties.
N-(pyridin-4-yl)-1,3-oxazole-5-carboxamide: Features an oxazole ring, providing different biological activities.
Uniqueness
3-phenyl-N-(pyridin-4-yl)butanamide is unique due to its specific combination of a phenyl group and a pyridinyl group attached to a butanamide backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-phenyl-N-pyridin-4-ylbutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-12(13-5-3-2-4-6-13)11-15(18)17-14-7-9-16-10-8-14/h2-10,12H,11H2,1H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPPWOJQLPSRPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=NC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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